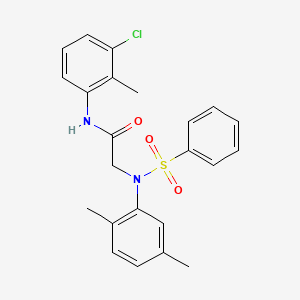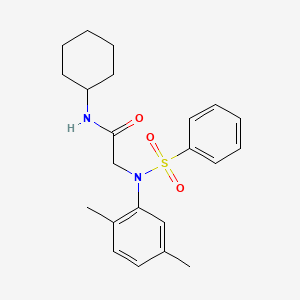![molecular formula C18H14BrNOS B3454178 1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone](/img/structure/B3454178.png)
1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone
Vue d'ensemble
Description
1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone, also known as BMQ, is a synthetic compound that has been studied for its potential applications in scientific research. The compound is made up of a bromophenyl group, a quinolinylthio group, and an ethanone group. It has been synthesized using a variety of methods and has been found to have interesting biochemical and physiological effects.
Applications De Recherche Scientifique
1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone has been studied for its potential applications in scientific research. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential as a fluorescent probe for biological imaging. This compound has been found to selectively accumulate in tumor cells, making it a promising candidate for cancer imaging and therapy.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone is not fully understood. It has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of inflammatory cytokines and to have antibacterial effects.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been found to selectively accumulate in tumor cells, making it a promising candidate for cancer imaging and therapy. It has also been found to have anti-inflammatory and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone has several advantages for lab experiments. It is easy to synthesize in high yields and has been found to have interesting biochemical and physiological effects. However, there are also limitations to its use. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for 1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone research. One area of focus could be on further understanding its mechanism of action and potential applications in cancer therapy. Another area of focus could be on developing new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, this compound could be studied for its potential applications in other areas, such as anti-inflammatory and antibacterial therapy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-bacterial properties. While more research is needed to fully understand its potential applications, this compound shows promise as a candidate for cancer imaging and therapy.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(2-methylquinolin-8-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS/c1-12-5-6-14-3-2-4-17(18(14)20-12)22-11-16(21)13-7-9-15(19)10-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVXNNTBYKRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2SCC(=O)C3=CC=C(C=C3)Br)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B3454098.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454110.png)
![3-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454111.png)
![3-bromo-N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454116.png)
![3-bromo-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454121.png)
![N-cyclohexyl-5-(2-furyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454145.png)
![2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3454148.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454156.png)
![N-(2,5-dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454158.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B3454168.png)

![4-amino-2-(3,4,5-trimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B3454172.png)
